

Application Notes and Protocols for Isoquinoline-1-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: *Isoquinoline-1-carboxylic acid*

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Introduction

Isoquinoline-1-carboxylic acid is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability make it an ideal starting point for the development of a diverse array of therapeutic agents. Derivatives of **isoquinoline-1-carboxylic acid** have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects. These application notes provide a comprehensive overview of the utility of **isoquinoline-1-carboxylic acid** in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

I. Anti-inflammatory Applications

Derivatives of **isoquinoline-1-carboxylic acid**, particularly isoquinoline-1-carboxamides, have emerged as potent modulators of inflammatory responses. A notable example is the N-aryl isoquinoline-1-carboxamide series, which has been shown to suppress pro-inflammatory mediators in activated microglial cells.

Quantitative Data: Anti-inflammatory Activity

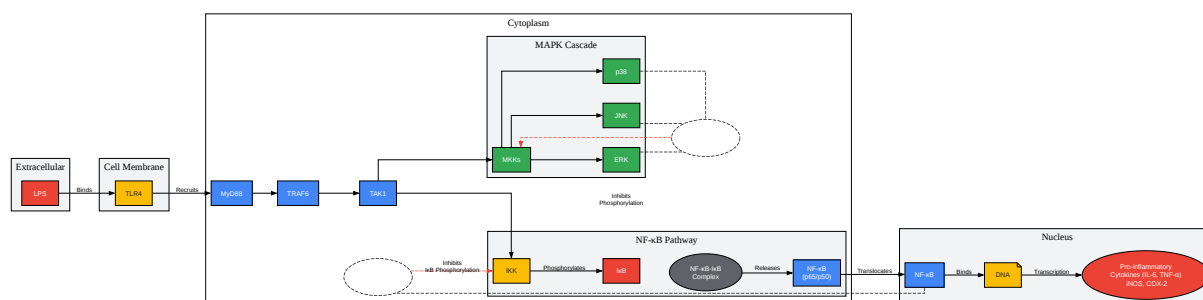
The following table summarizes the inhibitory activity of a lead isoquinoline-1-carboxamide derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), against the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Compound	Target	IC50 (μM)	Cell Line	Stimulant	Reference
HSR1101	Nitric Oxide (NO)	20-40	BV2	LPS	[1]
HSR1101	Interleukin-6 (IL-6)	~30 (estimated)	BV2	LPS	Inferred from[1]
HSR1101	Tumor Necrosis Factor-α (TNF-α)	~35 (estimated)	BV2	LPS	Inferred from[1]

Note: IC50 values for IL-6 and TNF-α for HSR1101 are estimated based on the potent and comparable inhibitory effects on NO production reported in the source.[1]

Signaling Pathway: LPS-Induced MAPKs/NF-κB Activation in Microglia

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory mediators. Isoquinoline-1-carboxamide derivatives, such as HSR1101, have been shown to inhibit this signaling cascade.[1]



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Caption: LPS-induced MAPKs/NF-κB signaling pathway in microglia and points of inhibition by HSR1101.

Experimental Protocols

This protocol describes the synthesis of HSR1101 from **isoquinoline-1-carboxylic acid**.



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Caption: Synthetic workflow for N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101).

Materials:

- **Isoquinoline-1-carboxylic acid**
- Thionyl chloride
- Toluene
- 2-Aminophenol
- Tetrahydrofuran (THF)
- Pyridine
- Standard laboratory glassware and purification apparatus

Procedure:

- **Acid Chloride Formation:** A solution of **isoquinoline-1-carboxylic acid** in toluene is treated with an excess of thionyl chloride. The mixture is refluxed for 2-4 hours. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield isoquinoline-1-carbonyl chloride.
- **Amide Coupling:** The crude isoquinoline-1-carbonyl chloride is dissolved in anhydrous THF. To this solution, 2-aminophenol and pyridine (as a base) are added. The reaction mixture is stirred at room temperature for 12-24 hours.
- **Work-up and Purification:** The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101).

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of IL-6 and TNF- α .^[2]

Materials:

- BV2 microglial cells
- Lipopolysaccharide (LPS)
- Test compounds (e.g., HSR1101) dissolved in DMSO
- Cell culture medium and supplements
- 96-well cell culture plates
- Commercially available ELISA kits for mouse IL-6 and TNF- α
- Microplate reader

Procedure:

- **Cell Seeding:** Seed BV2 cells into 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1 hour.
- **LPS Stimulation:** Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
- **Supernatant Collection:** After incubation, centrifuge the plates and collect the cell culture supernatants.
- **ELISA:** Perform the ELISA for IL-6 and TNF- α on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:
 - Coating a 96-well plate with a capture antibody.
 - Blocking non-specific binding sites.

- Incubating with the cell culture supernatants.
- Incubating with a detection antibody.
- Adding a substrate to produce a colorimetric signal.
- Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the concentration of IL-6 and TNF- α in each sample by comparing the absorbance to a standard curve. Determine the IC₅₀ value of the test compound.

This protocol describes the detection of phosphorylated p38, ERK, and JNK MAP kinases by Western blotting.[\[3\]](#)[\[4\]](#)

Materials:

- LPS-stimulated BV2 cell lysates (prepared as in Protocol 2)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK, and antibodies for total p38, ERK, and JNK (as loading controls)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Procedure:

- Protein Quantification: Determine the protein concentration of the cell lysates.

- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
- Electrotransfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
- Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

This protocol details the visualization of NF- κ B p65 subunit translocation to the nucleus using immunofluorescence microscopy.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- BV2 cells grown on coverslips in a 24-well plate
- LPS and test compounds
- 4% Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA in PBST)
- Primary antibody: anti-NF- κ B p65
- Fluorescently labeled secondary antibody

- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Treatment: Treat BV2 cells with the test compound and/or LPS as described in Protocol 2.
- Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
- Blocking: Block non-specific antibody binding.
- Antibody Staining: Incubate the cells with the primary antibody against NF- κ B p65, followed by the fluorescently labeled secondary antibody.
- Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
- Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF- κ B p65.

II. Anticancer Applications

Isoquinoline-1-carboxylic acid and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The following table presents the IC₅₀ values of representative isoquinoline derivatives against various human cancer cell lines.

Compound Class	Representative Compound(s)	Cancer Cell Line	IC50 (μM)	Reference
3-Hetarylaminoisoquinolin-1(2H)-one	3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one	Breast Cancer (MCF7)	< 10	[8]
Pyrrolo[2,1-a]isoquinoline Alkaloids	Lamellarin D	Lung (A549)	0.008	[9]
Pyrrolo[2,1-a]isoquinoline Alkaloids	Lamellarin X	Various	0.08 nM - 3.2 μM	[9]
4-Oxoquinoline-3-carboxamide derivative	Compound 89	Gastric (ACP-03)	< 10	[10]

Experimental Protocol

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[11][12][13][14]



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Caption: Workflow for the MTT cytotoxicity assay.

Materials:

- Human cancer cell lines
- Cell culture medium and supplements
- 96-well cell culture plates

- Test compounds (isoquinoline derivatives)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

III. Antibacterial and Antiviral Applications

The isoquinoline scaffold is also a key feature in compounds with antimicrobial properties.

Quantitative Data: Antibacterial and Antiviral Activity

The following table provides a summary of the antibacterial and antiviral activities of various isoquinoline derivatives.

Compound Class	Representative Compound(s)	Target Organism	Activity Metric	Value	Reference
Tricyclic Isoquinoline Derivative	Compound 8d	Staphylococcus aureus	MIC	16 µg/mL	[15]
Tricyclic Isoquinoline Derivative	Compound 8f	Streptococcus pneumoniae	MIC	32 µg/mL	[15]
Alkynyl Isoquinoline	HSN584	MRSA	MIC	4 µg/mL	[12]
Isoquinolone Derivative	Compound 1	Influenza A (H1N1)	EC50	0.2-0.6 µM	[1][16]
Isoquinolone Derivative	Compound 21	Influenza A (H1N1)	EC50	9.9-18.5 µM	[16]
Bis-benzylisoquinoline Alkaloid	Aromoline	SARS-CoV-2 (Delta)	IC50	0.47 µM	[17]

Conclusion

Isoquinoline-1-carboxylic acid is a highly valuable starting material in medicinal chemistry, providing access to a wide range of biologically active molecules. The derivatization of this scaffold has led to the discovery of potent anti-inflammatory, anticancer, antibacterial, and antiviral agents. The protocols and data presented in these application notes serve as a resource for researchers in the field, facilitating the design and evaluation of novel isoquinoline-based therapeutics. Further exploration of the structure-activity relationships of **isoquinoline-1-carboxylic acid** derivatives holds significant promise for the development of next-generation drugs.

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